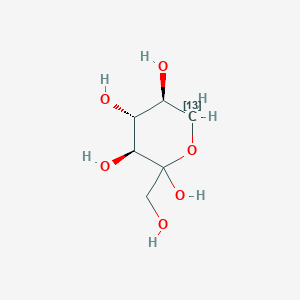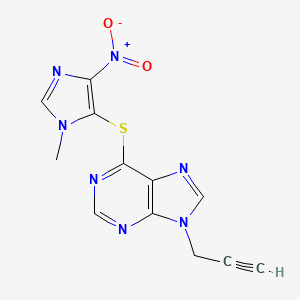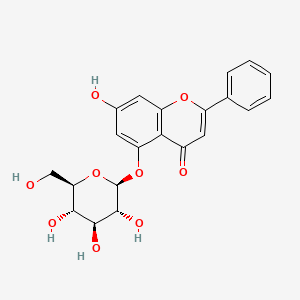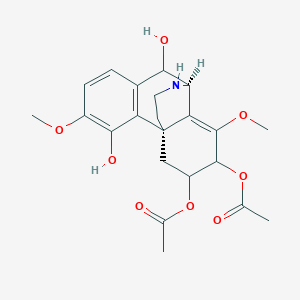
8-叠氮-3,6-二氧辛酸环己胺盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt is a chemical compound with the molecular formula C12H24N4O4 . It is also known by other names such as Azido-PEG2-acetic Acid CHA Salt and 2- [2- (2-Azidoethoxy)ethoxy]acetic Acid Cyclohexylamine Salt .
Physical and Chemical Properties Analysis
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt is a solid at 20°C . The compound should be stored at temperatures between 0-10°C and under inert gas . It should be protected from moisture and heat .科学研究应用
1. 合成与生物活性研究
8-叠氮-3,6-二氧辛酸环己胺盐可能尚未在论文中直接研究,但类似的化合物已广泛用于各种化学化合物的合成和生物活性研究。例如,叠氮化物如 2-叠氮-2-甲基丙酸已用于区域特异性铜 (I) 催化的 1,3-偶极环加成,产生肽骨架或侧链中的不同 1,4-取代 [1,2,3]-三唑,这对肽合成和生物活性研究具有重要意义 (Tornøe, Christensen, & Meldal, 2002).
2. 晶体工程与固态化学
在晶体工程中,叠氮化物和环己胺盐用于了解非共价相互作用在晶体堆积中的影响。例如,反式-4,4'-二苯乙烯二甲酸与各种胺(包括环己胺)的分子盐的研究有助于了解这些相互作用如何在固态结构中达到能量极小值,这对于新材料的开发至关重要 (Kole, Tan, & Vittal, 2011).
3. 化学改性和药物合成
叠氮化物通常用于化学改性和药物合成。例如,研究探索了各种核苷的合成,包括 2'-叠氮-2',3'-二氧嘧啶核苷,它们在结构上与抗病毒药物相关 (Warshaw & Watanabe, 1990)。此类研究对于开发新的治疗剂至关重要。
4. 糖缀合物合成
叠氮糖在结构上与 8-叠氮-3,6-二氧辛酸环己胺盐相关,在糖缀合物的合成中很重要。例如,叠氮糖已被还原为氨基糖,氨基糖是糖缀合物合成的有价值的供体 (Ohrui & Emoto, 1969)。这一研究领域对于生物分子和药物的开发至关重要。
生化分析
Biochemical Properties
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The azido group in the compound is highly reactive and can participate in cycloaddition reactions with alkynes, forming triazoles. This interaction is often catalyzed by copper ions, leading to the formation of stable and specific conjugates. The compound’s ability to form such stable bonds makes it valuable in bioconjugation and labeling studies .
Cellular Effects
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s azido group can be incorporated into biomolecules, allowing for the tracking and visualization of cellular processes. This incorporation can lead to changes in cell function, including alterations in signal transduction pathways and gene expression profiles. Additionally, the compound’s interactions with cellular proteins can impact metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azido group in the compound reacts with alkynes in the presence of a copper catalyst, forming triazoles. This reaction is highly specific and efficient, allowing for the precise labeling and modification of biomolecules. The compound can also act as an enzyme inhibitor or activator, depending on the specific biomolecule it interacts with. These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to heat or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in gene expression, protein function, and metabolic activity. The stability and degradation of the compound can influence its efficacy and reliability in experimental settings .
Dosage Effects in Animal Models
The effects of 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt can vary with different dosages in animal models. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity. At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and alterations in normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired experimental outcomes while minimizing potential side effects .
Metabolic Pathways
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s ability to participate in click chemistry reactions also allows for the precise modification of metabolic pathways, enabling researchers to study specific biochemical processes in detail .
Transport and Distribution
The transport and distribution of 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can impact its activity and function. The compound’s interactions with binding proteins can also influence its transport and distribution, affecting its overall efficacy in experimental settings .
Subcellular Localization
The subcellular localization of 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it can exert its effects. These targeting signals can include specific amino acid sequences or structural motifs that direct the compound to its intended location. Post-translational modifications, such as phosphorylation or glycosylation, can also influence the compound’s localization and activity within cells .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt involves the reaction of 8-Azido-3,6-dioxaoctanoic Acid with Cyclohexylamine in the presence of a suitable solvent.", "Starting Materials": [ "8-Azido-3,6-dioxaoctanoic Acid", "Cyclohexylamine", "Suitable solvent" ], "Reaction": [ "Dissolve 8-Azido-3,6-dioxaoctanoic Acid in a suitable solvent", "Add Cyclohexylamine to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with a suitable solvent", "Dry the product under vacuum to obtain 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt" ] } | |
CAS 编号 |
2098500-94-6 |
分子式 |
C12H24N4O4 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
2-[2-(2-azidoethoxy)ethoxy]acetate;cyclohexylazanium |
InChI |
InChI=1S/C6H11N3O4.C6H13N/c7-9-8-1-2-12-3-4-13-5-6(10)11;7-6-4-2-1-3-5-6/h1-5H2,(H,10,11);6H,1-5,7H2 |
InChI 键 |
CVGMGYQHORMPPJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(COCCOCC(=O)O)N=[N+]=[N-] |
规范 SMILES |
C1CCC(CC1)[NH3+].C(COCCOCC(=O)[O-])N=[N+]=[N-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)



![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)
![4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)


![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
